molecular formula C14H10ClFO2 B14767807 2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid

2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B14767807
M. Wt: 264.68 g/mol
InChI Key: VFLOGDWKAGKLAC-UHFFFAOYSA-N
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Description

2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine (Cl2) and fluorine (F2) under controlled conditions.

    Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This can be done using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve large-scale halogenation and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Esterification: The acetic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro and fluoro substituents.

    Oxidation: Oxidized derivatives of the biphenyl compound.

    Reduction: Reduced forms of the biphenyl compound.

    Esterification: Ester derivatives of the acetic acid group.

Scientific Research Applications

2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The acetic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3’-Chloro-4-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but different position of the fluoro substituent.

    2-(3’-Bromo-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Bromine substituent instead of chlorine.

    2-(3’-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid: Methyl group instead of fluoro.

Uniqueness

2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents on the biphenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C14H10ClFO2/c15-12-3-1-2-9(6-12)10-4-5-11(8-14(17)18)13(16)7-10/h1-7H,8H2,(H,17,18)

InChI Key

VFLOGDWKAGKLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

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